4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide chemical structure analysis
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide chemical structure analysis
This guide provides an in-depth technical analysis of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide , a representative structure of the N-isoxazolyl benzamide class. This scaffold is critical in medicinal chemistry, serving as a bioisostere for biaryl systems and a core pharmacophore in the development of FtsZ inhibitors and antimicrobial agents.
Subject: 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
CAS Registry (Analogous Class): Related to Sulfamethoxazole intermediates and FtsZ inhibitor libraries.[1]
Molecular Formula:
Part 1: Structural Architecture & Pharmacophore Analysis
The "Privileged" Isoxazole Core
The 5-methyl-1,2-oxazol-3-yl (or 5-methylisoxazol-3-yl) moiety is a "privileged structure" in drug design. Unlike a simple phenyl ring, the isoxazole ring possesses distinct electronic properties that influence binding affinity and metabolic stability.
-
Bioisosterism: The isoxazole ring acts as a bioisostere for pyridine and benzene but with a higher dipole moment. The oxygen atom (position 1) and nitrogen (position 2) act as hydrogen bond acceptors, crucial for interacting with target proteins like the bacterial cell division protein FtsZ.
-
Electronic Modulation: The 3-amino-5-methylisoxazole core is electron-deficient compared to aniline. The electron-withdrawing nature of the C=N bond reduces the nucleophilicity of the exocyclic amine, necessitating specific synthetic activation strategies (detailed in Part 2).
-
The Methoxy "Anchor": The para-methoxy group on the benzamide ring serves two functions:
-
Lipophilicity Tuning: It increases
moderately compared to a hydroxyl group, improving membrane permeability. -
Metabolic Blockade: It blocks the para-position from rapid oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life relative to the unsubstituted benzamide.
-
Pharmacophore Visualization (DOT)
Figure 1: Pharmacophore map illustrating the functional roles of the 4-methoxy-N-(5-methylisoxazol-3-yl)benzamide substructures in protein binding.
Part 2: Synthetic Protocols & Process Optimization
The Nucleophilicity Challenge
A common pitfall in synthesizing N-isoxazolyl amides is the low nucleophilicity of 3-amino-5-methylisoxazole. Standard coupling reagents (like EDC/HOBt) often result in sluggish reaction rates or low yields.
Expert Insight: The amine at the 3-position is conjugated to the isoxazole double bond, delocalizing the lone pair. To overcome this, we utilize a high-energy acyl chloride activation rather than standard carbodiimide coupling.
Optimized Synthesis Protocol
Reaction: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).
Reagents:
-
Substrate A: 4-Methoxybenzoyl chloride (prepared from anisic acid + thionyl chloride).
-
Base: Pyridine (acts as both solvent and acid scavenger) or Triethylamine (TEA) in DCM.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Activation (In Situ): If starting from 4-methoxybenzoic acid, reflux with
(2.0 equiv) and a catalytic drop of DMF for 2 hours. Evaporate excess to obtain the crude acid chloride. Note: Commercial acid chloride is preferred for consistency. -
Coupling:
-
Dissolve 3-amino-5-methylisoxazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Add Pyridine (2.5 equiv). Cool the solution to 0°C under nitrogen atmosphere.
-
Dropwise add 4-methoxybenzoyl chloride (1.1 equiv) dissolved in minimal DCM.
-
-
Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The amine spot (
) should disappear. -
Quenching & Workup:
-
Quench with saturated
solution. -
Extract with DCM (
). Wash organic layer with 1M HCl (to remove excess pyridine), then brine. -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white needles.
Synthetic Workflow Diagram (DOT)
Figure 2: Step-by-step synthetic pathway utilizing acid chloride activation to overcome low amine nucleophilicity.
Part 3: Physicochemical & Analytical Profiling
Predicted ADME Properties
This compound falls within the "drug-like" space defined by Lipinski's Rule of 5.
| Property | Value (Predicted) | Interpretation |
| LogP | 2.1 – 2.4 | Optimal lipophilicity for oral bioavailability. |
| TPSA | ~65 Ų | Good membrane permeability (TPSA < 140 Ų). |
| H-Bond Donors | 1 (Amide NH) | Low donor count favors permeability. |
| H-Bond Acceptors | 4 (N, O, O, O) | Sufficient for target engagement. |
| Solubility | Low-Moderate | Likely requires formulation (e.g., micronization) for in vivo studies. |
Analytical Characterization (Expected Data)
To validate the structure, the following spectroscopic signals are diagnostic:
-
NMR (DMSO-
, 400 MHz):-
10.8 ppm (s, 1H): Amide NH . (Disappears on
shake). - 7.9–8.0 ppm (d, 2H): Benzene protons ortho to carbonyl.
- 7.0–7.1 ppm (d, 2H): Benzene protons ortho to methoxy.
- 6.6 ppm (s, 1H): Isoxazole Ring proton (C4-H) . Diagnostic singlet.
-
3.8 ppm (s, 3H): Methoxy group (
). -
2.4 ppm (s, 3H): Isoxazole methyl group (
).
-
10.8 ppm (s, 1H): Amide NH . (Disappears on
-
IR Spectroscopy:
- : N-H stretch.
- : Amide C=O stretch (Strong).
- : C=N isoxazole stretch.
Part 4: Biological Context & Applications
FtsZ Inhibition
Research indicates that benzamide derivatives containing isoxazole rings are potent inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), a prokaryotic homolog of tubulin. FtsZ is essential for bacterial cell division (septum formation).
-
Mechanism: The benzamide core occupies the hydrophobic pocket of FtsZ, while the isoxazole ring interacts with the nucleotide-binding domain or the T7 loop, preventing GTP-dependent polymerization.
-
Relevance: This specific molecule serves as a lead compound for developing agents against methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Synergy
Structurally related to the antibiotic Sulfamethoxazole, this amide derivative lacks the sulfonamide group required for dihydropteroate synthase inhibition. However, it retains activity against specific fungal strains and gram-positive bacteria, often used in fragment-based drug discovery (FBDD) to probe binding pockets before optimizing the linker.
References
-
Sun, N., et al. (2020). "Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus." Bioorganic & Medicinal Chemistry.
-
Bi, F., et al. (2018). "Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators." European Journal of Medicinal Chemistry.
-
Katritzky, A. R., et al. (2002). "An efficient conversion of carboxylic acids into Weinreb amides." ARKIVOC. (Methodology reference for amide coupling).
-
PubChem Compound Summary. "N-(5-methylisoxazol-3-yl)benzamide derivatives." National Center for Biotechnology Information.
